Theophylline, [8-3H]
Overview
Description
It is used primarily to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Theophylline is naturally present in trace amounts in tea, coffee, chocolate, yerba maté, guarana, and kola nut . The compound “Theophylline, [8-3H]” refers to a radiolabeled form of theophylline, where tritium (³H) is incorporated at the 8th position of the molecule. This radiolabeling is useful for tracing and studying the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of theophylline involves several steps:
Starting Materials: The synthesis begins with dimethyl sulphate and 6-aminouracil.
Reaction Steps:
Industrial Production Methods: Industrial production of theophylline follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Theophylline undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert theophylline to its corresponding dihydro derivatives.
Substitution: Theophylline can undergo substitution reactions, such as halogenation, to form derivatives like 8-chlorotheophylline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Dihydro derivatives of theophylline.
Substitution: Halogenated derivatives such as 8-chlorotheophylline.
Scientific Research Applications
Theophylline, [8-3H] has numerous applications in scientific research:
Chemistry: Used as a tracer in studying theophylline’s metabolic pathways and interactions with other compounds.
Biology: Helps in understanding theophylline’s distribution, absorption, and excretion in biological systems.
Medicine: Used in pharmacokinetic studies to determine theophylline’s bioavailability and therapeutic efficacy.
Industry: Employed in quality control and formulation studies of theophylline-containing pharmaceutical products
Mechanism of Action
Theophylline is similar to other methylxanthine compounds such as caffeine and theobromine:
Theobromine: Theobromine shares similar pharmacological properties with theophylline but is less potent as a bronchodilator.
Uniqueness: Theophylline’s unique combination of bronchodilator and anti-inflammatory effects makes it particularly useful in treating respiratory conditions like asthma and COPD .
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Aminophylline (a complex of theophylline and ethylenediamine)
Biological Activity
Theophylline, a methylxanthine derivative, is widely recognized for its pharmacological effects, particularly as a bronchodilator in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound labeled as Theophylline, [8-3H] is a radiolabeled version used in various research contexts to study its biological activity and pharmacokinetics. This article explores the biological activity of Theophylline, [8-3H], highlighting its mechanisms of action, therapeutic applications, and recent research findings.
Theophylline exerts its effects through multiple mechanisms:
- Phosphodiesterase Inhibition : Theophylline is a nonselective inhibitor of phosphodiesterase (PDE) enzymes, particularly types III and IV. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). The resultant signaling cascade promotes smooth muscle relaxation in the bronchial airways and pulmonary blood vessels .
- Adenosine Receptor Antagonism : Theophylline acts as a nonselective antagonist at adenosine receptors (A1, A2, A3), which contributes to its bronchodilatory effects and may enhance diaphragmatic muscle contraction by increasing calcium uptake .
- Anti-inflammatory Properties : Theophylline has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins (IL-1β, IL-6) in various cellular models. This activity is significant in managing inflammatory conditions associated with COPD and asthma .
Recent Research Findings
Recent studies have expanded the understanding of Theophylline's biological activity:
1. Theophylline-based Hybrids
Research has explored the conjugation of Theophylline with other compounds to create hybrids with enhanced biological activity. For instance, Theophylline-based hybrids demonstrated significant reductions in nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells induced by lipopolysaccharide (LPS). These hybrids exhibited dual activity as anti-inflammatory agents and acetylcholinesterase inhibitors .
2. Antitumor Activity
A series of Theophylline derivatives have been investigated for their antitumor properties. One study reported that certain derivatives showed significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines with IC50 values in the low micromolar range. These compounds induced apoptosis by modulating apoptotic proteins and signaling pathways .
3. Efficacy in COPD
A meta-analysis evaluated the efficacy of oral Theophylline in patients with stable COPD. Results indicated that Theophylline significantly improved both trough and peak forced expiratory volume (FEV1) and forced vital capacity (FVC), confirming its role as an effective bronchodilator despite being a third-line therapy .
Case Study: Theophylline Toxicity
A notable case report detailed an instance of Theophylline toxicity that mimicked septic shock. This case highlighted the importance of monitoring serum levels due to the narrow therapeutic index of Theophylline, where toxic effects can occur even within therapeutic ranges . Symptoms included dysrhythmias and seizures, emphasizing the need for careful management when using this drug.
Data Summary
The following table summarizes key findings regarding the biological activities and applications of Theophylline:
Properties
IUPAC Name |
1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WJULDGBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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